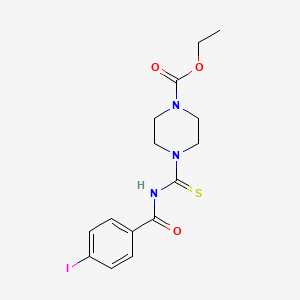

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves reactions that provide insights into potential methods for synthesizing Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate. For example, secondary amines reacting with ethyl carboxylates to yield N,N'-disubstituted piperazine derivatives regardless of the reactant ratio suggests a versatile approach to modifying the piperazine core (Vasileva et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as the study of complexes formed by ethyl piperazine derivatives with metal ions, offers a glimpse into how ethyl piperazinecarboxylates might interact with other chemical entities. This analysis indicates the potential for forming coordination compounds with various geometries (Prakash et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of ethyl piperazinecarboxylates and related compounds reveal their reactivity and potential applications. For instance, the carbonylation reactions involving piperazines under specific conditions demonstrate the versatility and reactivity of the piperazine ring, which could be relevant to the compound (Ishii et al., 1997).

科学的研究の応用

Microwave-assisted Synthesis and Biological Activities

Research has demonstrated the potential of ethyl piperazine-1-carboxylate derivatives in generating compounds with significant antimicrobial, antiurease, and antilipase activities. For instance, the microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties has led to the discovery of compounds with moderate to good antimicrobial activity against various microorganisms. Some derivatives also showed promising antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemistry of Iminofurans and Piperazine Derivatives

In another study, ethyl carboxylates reacted with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of such compounds in chemical synthesis (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).

Crystalline Synthesis Using Triphosgene

The synthesis of crystalline piperazine-1-carboxamido derivatives using triphosgene under mild conditions indicates the methodological advancements in preparing such compounds. This process avoids using traditional chlorinating agents, offering a cleaner and safer alternative (Wei, Li, Yang, Chang, & Yanwei, 2008).

Novel Insecticides Design

The use of piperazine derivatives in designing novel insecticides based on serotonergic ligands highlights the application of such compounds in developing new modes of action for pest control. This approach not only provides a new class of insecticides but also demonstrates the potential for targeting specific receptors in pests for more efficient control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Anticonvulsant Activity

Research into the anticonvulsant activity of piperazine derivatives underscores their potential in medical applications. The synthesis of certain piperazine compounds has been evaluated for their effectiveness in controlling seizures, indicating the therapeutic potential of these molecules (Pandey, Pandey, Kumar, Kumar, Singh, Singh, Parmar, & Parmar, 1980).

Safety And Hazards

特性

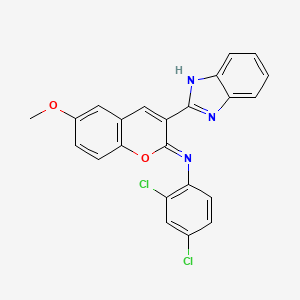

IUPAC Name |

ethyl 4-[(4-iodobenzoyl)carbamothioyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18IN3O3S/c1-2-22-15(21)19-9-7-18(8-10-19)14(23)17-13(20)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDSAGMEBPIPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18IN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)